2,7-DI-Tert-butylpyrene-4,9-dicarbaldehyde
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Overview
Description
2,7-DI-Tert-butylpyrene-4,9-dicarbaldehyde is an organic compound that belongs to the class of pyrene derivatives. It is characterized by the presence of two tert-butyl groups at positions 2 and 7, and two aldehyde groups at positions 4 and 9 on the pyrene ring.
Preparation Methods
The synthesis of 2,7-DI-Tert-butylpyrene-4,9-dicarbaldehyde typically involves the formylation of 2,7-DI-Tert-butylpyrene. One common method is the reaction of 2,7-DI-Tert-butylpyrene with dichloromethyl methyl ether in the presence of aluminum chloride (AlCl3), which yields a mixture of this compound and 4,10-dicarbaldehyde . The reaction conditions are carefully controlled to optimize the yield and selectivity of the desired product.
. This method is favored for its high yield, selectivity, and environmentally friendly nature.
Chemical Reactions Analysis
2,7-DI-Tert-butylpyrene-4,9-dicarbaldehyde undergoes various chemical reactions, including:
Reduction: Reduction of the aldehyde groups can yield the corresponding alcohols.
Common reagents used in these reactions include aluminum chloride for formylation, hypervalent iodine oxyacids for oxidation, and phosphonium ylides for the Wittig reaction. The major products formed from these reactions include 2,7-DI-Tert-butylpyrene-4,5,9,10-tetraone and bis(arylethynyl)pyrenes .
Scientific Research Applications
2,7-DI-Tert-butylpyrene-4,9-dicarbaldehyde has several scientific research applications:
Organic Electronics: The compound is used as a building block for the synthesis of organic semiconductors and optoelectronic materials.
Materials Science: Its unique structural features make it a valuable component in the design of novel materials with specific electronic properties.
Chemical Research: It serves as a precursor for the synthesis of various pyrene derivatives, which are studied for their photophysical and electrochemical properties.
Mechanism of Action
The mechanism of action of 2,7-DI-Tert-butylpyrene-4,9-dicarbaldehyde primarily involves its ability to undergo oxidation and substitution reactions. The aldehyde groups are reactive sites that can participate in various chemical transformations, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
2,7-DI-Tert-butylpyrene-4,9-dicarbaldehyde can be compared with other pyrene derivatives, such as:
2,7-DI-Tert-butylpyrene-4,5,9,10-tetraone: This compound is formed by the oxidation of this compound and has additional carbonyl groups.
2,7-DI-Tert-butylpyrene-4,9-biscarbaldehyde: A similar compound with aldehyde groups at different positions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both tert-butyl and aldehyde groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
918531-49-4 |
---|---|
Molecular Formula |
C26H26O2 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
2,7-ditert-butylpyrene-4,9-dicarbaldehyde |
InChI |
InChI=1S/C26H26O2/c1-25(2,3)19-9-15-7-18(14-28)22-12-20(26(4,5)6)10-16-8-17(13-27)21(11-19)23(15)24(16)22/h7-14H,1-6H3 |
InChI Key |
UMFZMOVBICOEPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C3C(=C1)C=C(C4=C3C(=CC(=C4)C(C)(C)C)C=C2C=O)C=O |
Origin of Product |
United States |
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